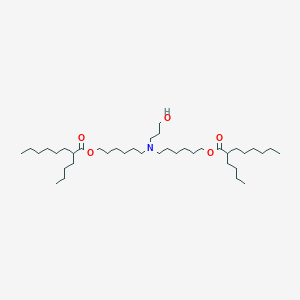
((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate): is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include alcohols, amines, and carboxylic acids, under conditions such as reflux, catalysis, and purification steps like distillation and chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including NMR, HPLC, and LC-MS, are essential to verify the compound’s structure and purity .
Análisis De Reacciones Químicas
Types of Reactions: ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions: Reagents such as acids, bases, and catalysts are commonly used in these reactions. Conditions may include varying temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is used as a building block for synthesizing more complex molecules
Biology: The compound’s functional groups make it a candidate for studying biological interactions at the molecular level. It can be used in the development of biochemical assays and as a probe for investigating enzyme activities.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules could lead to the development of new drugs or diagnostic tools.
Industry: Industrially, ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) can be used in the production of specialty chemicals, polymers, and coatings. Its properties make it suitable for applications requiring specific chemical functionalities .
Mecanismo De Acción
The mechanism by which ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers like PEEK.
Bromine Compounds: These compounds, such as hydrogen bromide, are used in various industrial applications.
Uniqueness: ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C39H77NO5 |
|---|---|
Peso molecular |
640.0 g/mol |
Nombre IUPAC |
6-[6-(2-butyloctanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-butyloctanoate |
InChI |
InChI=1S/C39H77NO5/c1-5-9-13-19-28-36(26-11-7-3)38(42)44-34-23-17-15-21-30-40(32-25-33-41)31-22-16-18-24-35-45-39(43)37(27-12-8-4)29-20-14-10-6-2/h36-37,41H,5-35H2,1-4H3 |
Clave InChI |
LATNIYZTXJMJCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCC)CCCCCC)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


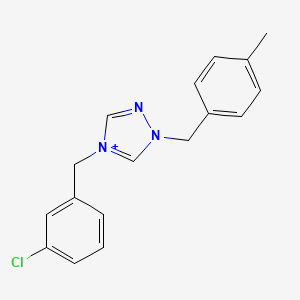
![N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13366876.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366877.png)
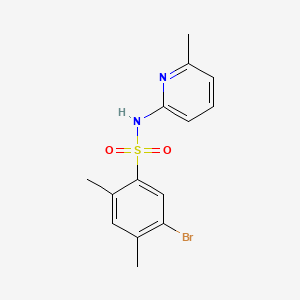
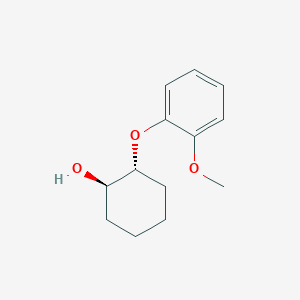
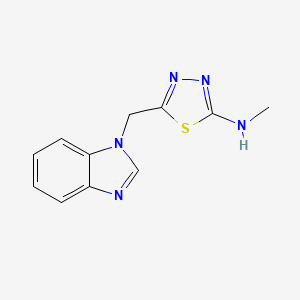
![N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366888.png)
![[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13366896.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366906.png)
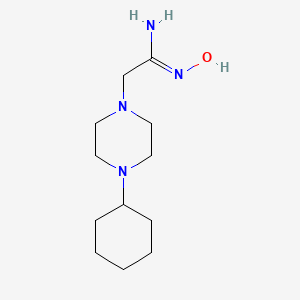
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide](/img/structure/B13366923.png)
![8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13366933.png)
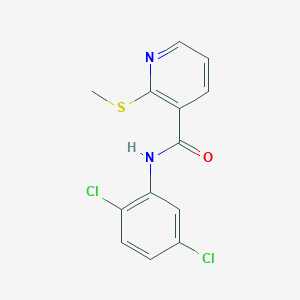
![6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)
